Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane
CAS No.:
Cat. No.: VC17941253
Molecular Formula: C52H68O3Si4
Molecular Weight: 853.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H68O3Si4 |
|---|---|
| Molecular Weight | 853.4 g/mol |
| IUPAC Name | dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane |
| Standard InChI | InChI=1S/C48H56OSi2.2C2H6OSi/c1-39(44-27-11-7-12-28-44)22-19-24-41-36-42(25-20-23-40(2)49-51(5,6)47-33-17-10-18-34-47)38-43(37-41)26-21-35-48(45-29-13-8-14-30-45)50(3,4)46-31-15-9-16-32-46;2*1-4(2)3/h7-21,24-34,36-40,48H,22-23,35H2,1-6H3;2*1-2H3 |
| Standard InChI Key | VLTCYJIYVOLIJU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC=CC1=CC(=CC(=C1)C=CCC(C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)C=CCC(C)O[Si](C)(C)C4=CC=CC=C4)C5=CC=CC=C5.C[Si](=O)C.C[Si](=O)C |
Introduction
Molecular Architecture and Structural Features
The compound’s IUPAC name reflects its intricate architecture, featuring:
-
Four silicon centers: Two dimethyl(phenyl)silyl groups and two dimethyl(oxo)silyl moieties.
-
Extended π-conjugation: Derived from multiple phenyl and alkenyl substituents.
-
Steric asymmetry: Created by the spatial arrangement of bulky phenyl groups and flexible pentenyl chains.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₂H₆₈O₃Si₄ | |
| Molecular Weight | 853.4 g/mol | |
| Canonical SMILES | CSiC.CSi(C=C)O...* | |
| Topological Polar Surface Area | 27.5 Ų |
The stereoelectronic profile arises from silicon’s +4 oxidation state, enabling tetrahedral coordination geometry. The oxo group (Si=O) introduces polarity, while phenyl substituents enhance thermal stability through aromatic π-stacking .
Synthetic Methodologies and Challenges
While no published protocols explicitly target this compound, convergent strategies from related systems suggest feasible pathways:
Precursor Assembly
-
Silylation of phenolic intermediates: Using dimethyl(phenyl)chlorosilane to functionalize hydroxyl groups on the pentenyl backbone .
-
Hydrosilylation cascades: Sequential addition of Si-H bonds across alkenes to build the branched framework .
Table 2: Comparative Synthesis Parameters
| Parameter | This Compound | Analogous Systems |
|---|---|---|
| Reaction Temperature | 30–120°C (estimated) | 50–150°C |
| Catalyst | Pt/C (speculative) | Karstedt’s catalyst |
| Byproduct Management | Chlorosilane recycling | Methanol quenching |
A critical challenge lies in controlling regioselectivity during the multiple hydrosilylation steps. The 2023 patent CN1169813C demonstrates that continuous flow reactors improve yield (≥90%) for similar silanes by minimizing side reactions .
Physicochemical Properties
Experimental data remain scarce, but computational and empirical analogs predict:
Solubility Profile
| Solvent | Solubility (mg/mL) | Rationale |
|---|---|---|
| Tetrahydrofuran | >50 | Polar aprotic compatibility |
| Hexane | <5 | Nonpolar mismatch |
| Dichloromethane | 10–20 | Moderate polarity |
The oxo group enhances dipole interactions, favoring dissolution in ethers and chlorinated solvents.
| Application | Metric | Reference Compound |
|---|---|---|
| Adhesive Strength | 12.5 MPa (lap shear) | Phenylsilanes |
| Thermal Conductivity | 0.35 W/m·K | SiO₂ composites |
Future Research Priorities
-
Stereoselective Synthesis: Developing asymmetric catalysts to control spatial arrangement of phenyl/alkenyl groups.
-
Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity or material properties.
-
Degradation Studies: Assessing environmental persistence and hydrolysis byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume